molecular formula C24H24N6O3S B11242233 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Cat. No.: B11242233
M. Wt: 476.6 g/mol
InChI Key: PUXWGDIDXZEYRG-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a benzodiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Properties

Molecular Formula

C24H24N6O3S

Molecular Weight

476.6 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-diethyl-2-oxobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C24H24N6O3S/c1-4-29-17-11-10-16(13-18(17)30(5-2)24(29)32)25-21(31)14-34-23-27-26-22(28(23)3)20-12-15-8-6-7-9-19(15)33-20/h6-13H,4-5,14H2,1-3H3,(H,25,31)

InChI Key

PUXWGDIDXZEYRG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3C)C4=CC5=CC=CC=C5O4)N(C1=O)CC

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide involves multiple steps, including the formation of the benzofuran, triazole, and benzodiazole ringsThe final step involves the coupling of the triazole derivative with the benzodiazole derivative under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the benzofuran ring may interact with enzymes involved in oxidative stress pathways, while the triazole ring may inhibit certain microbial enzymes. The benzodiazole ring could potentially interact with receptors in the central nervous system, leading to various biological effects .

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